H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA
Overview
Description
The compound “H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as valine, glutamine, isoleucine, asparagine, lysine, leucine, aspartic acid, serine, cysteine, glycine, histidine, and proline.
Biochemical Analysis
Biochemical Properties
The Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial to the biochemical characteristics of the entire Tau protein .
Cellular Effects
The Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate is transported and distributed within cells and tissues. It interacts with any transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Tau Peptide (275-305) (Repeat 2 Domain) Trifluoroacetate and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like this one typically involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step-by-step on a solid support, usually a resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Peptides like “H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA” have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Employed in studies of cell signaling, enzyme activity, and receptor binding.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of diagnostic assays, vaccines, and as components in cosmetic products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit signaling pathways, modulate enzyme activity, or alter cellular functions. The specific molecular targets and pathways involved vary depending on the peptide’s sequence and the biological context.
Comparison with Similar Compounds
Similar Compounds
H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH: A similar peptide without the trifluoroacetic acid (TFA) salt.
H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.AcOH: A similar peptide with acetic acid (AcOH) salt.
Uniqueness
The presence of TFA in “H-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH.TFA” can influence its solubility, stability, and interactions with other molecules. This makes it unique compared to its counterparts with different salts.
Properties
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C139H239N43O45S.C2HF3O2/c1-17-71(14)110(135(222)164-79(35-24-29-45-144)117(204)168-84(49-74-55-151-65-156-74)126(213)178-109(70(12)13)138(225)182-46-30-36-95(182)132(219)155-57-102(193)152-56-101(192)153-58-103(194)158-93(63-186)139(226)227)180-128(215)87(52-100(149)191)169-125(212)88(53-105(196)197)171-116(203)77(33-22-27-43-142)161-129(216)90(60-183)157-104(195)59-154-113(200)94(64-228)176-118(205)78(34-23-28-44-143)162-130(217)91(61-184)174-119(206)80(37-39-96(145)187)165-134(221)108(69(10)11)177-127(214)86(51-99(148)190)170-131(218)92(62-185)175-122(209)83(48-67(6)7)167-124(211)89(54-106(198)199)172-121(208)82(47-66(4)5)166-115(202)76(32-21-26-42-141)159-114(201)75(31-20-25-41-140)160-123(210)85(50-98(147)189)173-136(223)111(72(15)18-2)181-137(224)112(73(16)19-3)179-120(207)81(38-40-97(146)188)163-133(220)107(150)68(8)9;3-2(4,5)1(6)7/h55,65-73,75-95,107-112,183-186,228H,17-54,56-64,140-144,150H2,1-16H3,(H2,145,187)(H2,146,188)(H2,147,189)(H2,148,190)(H2,149,191)(H,151,156)(H,152,193)(H,153,192)(H,154,200)(H,155,219)(H,157,195)(H,158,194)(H,159,201)(H,160,210)(H,161,216)(H,162,217)(H,163,220)(H,164,222)(H,165,221)(H,166,202)(H,167,211)(H,168,204)(H,169,212)(H,170,218)(H,171,203)(H,172,208)(H,173,223)(H,174,206)(H,175,209)(H,176,205)(H,177,214)(H,178,213)(H,179,207)(H,180,215)(H,181,224)(H,196,197)(H,198,199)(H,226,227);(H,6,7)/t71-,72-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,107-,108-,109-,110-,111-,112-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXPMYQOEWSMNG-FQXJVOIISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H240F3N43O47S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3378.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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